1-amino-N-methylcyclobutane-1-carboxamidehydrochloride
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Overview
Description
1-amino-N-methylcyclobutane-1-carboxamide hydrochloride is a chemical compound that belongs to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties .
Preparation Methods
The synthesis of 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acids with amines. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures . Industrial production methods often utilize catalytic amidation due to its efficiency and high yield .
Chemical Reactions Analysis
1-amino-N-methylcyclobutane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Scientific Research Applications
1-amino-N-methylcyclobutane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an NMDA receptor antagonist, affecting signal transmission in the central nervous system . This interaction can influence various pathways and biological processes.
Comparison with Similar Compounds
1-amino-N-methylcyclobutane-1-carboxamide hydrochloride can be compared with other similar compounds such as:
1-amino-1-cyclobutanecarboxylic acid: This compound is also a carboxamide and shares similar chemical properties.
1-amino-3-methylcyclobutane-1-carboxylic acid hydrochloride: Another related compound with similar structural features.
Methyl 1-aminocyclobutanecarboxylate hydrochloride: This compound is used in similar applications and has comparable chemical behavior.
These comparisons highlight the uniqueness of 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride in terms of its specific molecular structure and applications.
Properties
Molecular Formula |
C6H13ClN2O |
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Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-amino-N-methylcyclobutane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-5(9)6(7)3-2-4-6;/h2-4,7H2,1H3,(H,8,9);1H |
InChI Key |
UPJJUVAQLBNAKC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(CCC1)N.Cl |
Origin of Product |
United States |
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